(3,4-Dimethylphenyl)methanesulfonyl chloride
Overview
Description
(3,4-Dimethylphenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
It has been mentioned in the context of suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that it might play a role in such reactions, potentially affecting related biochemical pathways.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
Biological Activity
(3,4-Dimethylphenyl)methanesulfonyl chloride is an organosulfur compound with notable biological activity, primarily due to its sulfonyl chloride functional group. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
The compound has the molecular formula C₉H₁₁ClO₂S and features a methanesulfonyl chloride group attached to a 3,4-dimethylphenyl moiety. It is typically encountered as a colorless to pale yellow liquid soluble in polar organic solvents and reactive with water and nucleophiles such as alcohols and amines. The synthesis of this compound can be achieved through various methods, often involving the reaction of 3,4-dimethylphenol with methanesulfonyl chloride under acidic conditions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures exhibited significant cytotoxicity due to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicated that the presence of dimethyl groups on the phenyl ring enhances the compound's interaction with cellular targets, thereby improving its anticancer efficacy .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial potential. Its derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values indicated that certain derivatives had superior antibacterial activity compared to standard antibiotics .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on Jurkat T cells and A-431 epidermoid carcinoma cells. The compound exhibited an IC₅₀ value significantly lower than that of doxorubicin, suggesting a strong potential for therapeutic application in cancer treatment .
- Antibacterial Testing : In another investigation, derivatives of this compound were synthesized and tested against multi-drug resistant bacterial strains. The results indicated that some derivatives had MIC values ranging from 93.7 to 46.9 μg/mL, showcasing their potential as new antibacterial agents .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(3,4-dimethylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXEACSEOFCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656496 | |
Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000350-12-8 | |
Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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